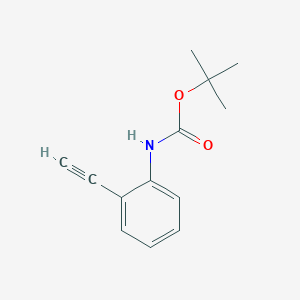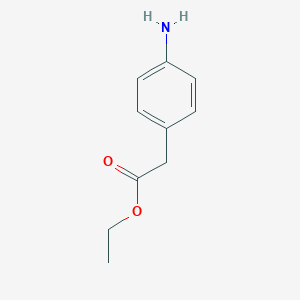
2-Phenylnaphthalene-1-carboxylic acid
Descripción general
Descripción
2-Phenylnaphthalene-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C17H12O2 and a molecular weight of 248.27598 . It is categorized under the class of carboxylic acids .
Molecular Structure Analysis
The molecular structure of 2-Phenylnaphthalene-1-carboxylic acid consists of a carboxylic acid group attached to a phenylnaphthalene group . The canonical SMILES representation isC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)O . Chemical Reactions Analysis
Carboxylic acids, such as 2-Phenylnaphthalene-1-carboxylic acid, can undergo various reactions. They can react with bases to form ionic salts . They can also react with alcohols to form esters, a process called Fischer esterification . Furthermore, they can react with Thionyl Chloride to form acid chlorides .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques :The synthesis of 2-phenylnaphthalene involves innovative protocols. A study detailed the gold-catalyzed dimerization process where benzyl carbon acts as a nucleophilic center, leading to the selective formation of the naphthalene scaffold through the reactant's dimerization (Wang et al., 2011). Another approach involves a combined transition-metal-catalyzed and photopromoted process for synthesizing 2,3-fused 4-phenylnaphthalen-1-yl carboxylates, showcasing the method's scope by constructing diverse structures (Yamamoto et al., 2015). Additionally, a recyclable Brønsted acidic ionic liquid has been used for synthesizing 2-phenylnaphthalenes from styrene oxides, highlighting its efficiency and atom economy (Wagh & Bhanage, 2015).
Heat Transfer Applications :Phenylnaphthalenes have been evaluated for their thermodynamic properties relevant to heat transport applications, suggesting their suitability for high-temperature energy applications due to their low vapor pressure, high critical temperature, and resistance to thermal decomposition (Mcfarlane et al., 2010).
Biological Interactions and Sensing
Interaction with Photosynthetic Systems :1-Hydroxy-N-phenylnaphthalene-2-carboxamides exhibit significant inhibitory activity on photosynthetic electron transport in spinach chloroplasts, with the activity depending on the position and type of halogen substituents (Goněc et al., 2017).
Sensing Chiral Carboxylic Acids :A chiral 1,8-diacridylnaphthalene-derived fluorosensor has been used for enantioselective sensing of a broad variety of chiral carboxylic acids, demonstrating high enantioselectivities and the formation of 1:1 and 1:2 complexes (Mei & Wolf, 2004).
Material Science and Coordination Chemistry
Construction of Coordination Polymers :3-Hydroxynaphthalene-2-carboxylic acid has been involved in forming grid-like structures in coordination polymers, showcasing the interactions between the organic molecule and the host coordination polymer (Phukan & Baruah, 2014).
Synthesis of Complexes :An unexpected oxovanadium(IV) complex with in situ generated lactone ligand has been synthesized, exhibiting DNA-binding properties and indicating the potential of phenylnaphthalene derivatives in biochemical applications (Li et al., 2010).
Direcciones Futuras
The catalytic reduction of carboxylic acid derivatives, including 2-Phenylnaphthalene-1-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . Future research may focus on broadening the scope of these synthetic protocols and discovering more efficient, environmentally benign, and highly practical new C-H oxidation reactions .
Propiedades
IUPAC Name |
2-phenylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVYMJURAWANIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572598 | |
| Record name | 2-Phenylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylnaphthalene-1-carboxylic acid | |
CAS RN |
108981-94-8 | |
| Record name | 2-Phenylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




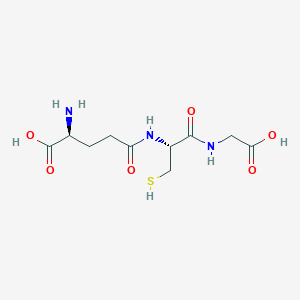



![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
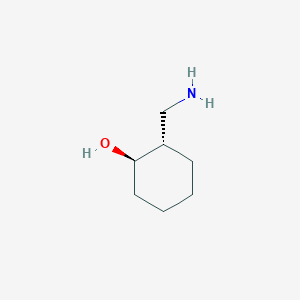

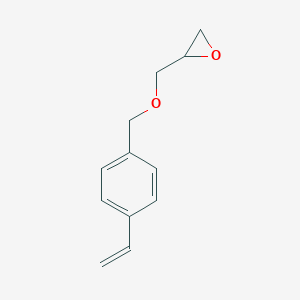
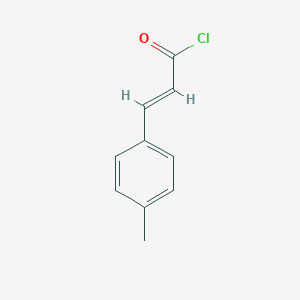
![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)

